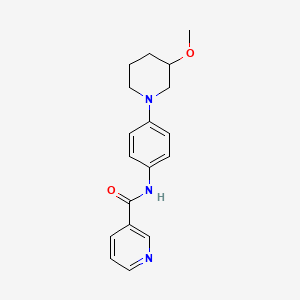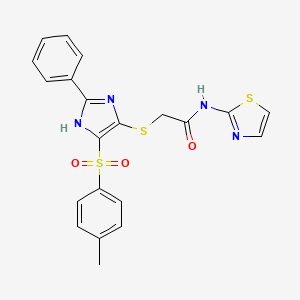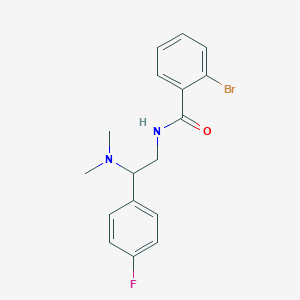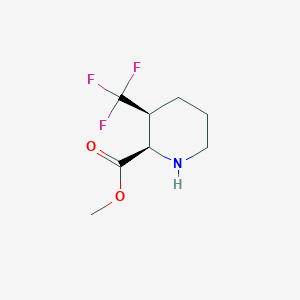![molecular formula C19H22N2O5S2 B2667151 (3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903305-76-0](/img/structure/B2667151.png)
(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a methoxyphenyl group, a thiophene group, and a spiro group. Methoxyphenyl refers to a phenyl ring with a methoxy (OCH3) substituent. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. A spiro compound is a bicyclic molecule that shares one atom between the two rings .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The methoxyphenyl and thiophene groups are likely to contribute to the aromaticity of the molecule, while the spiro group could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the thiophene could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Cyclopropenone Oximes and Diazaspiro[2.3]hexenones Synthesis : Research has demonstrated the preparation of cyclopropenone oximes and their reaction with isocyanates, yielding 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the compound's utility in generating spirocyclic structures with potential pharmacological interest (H. Yoshida et al., 1988).
Oxa-thia-spiro-decene Derivatives : A study on the crystal structures of certain oxa-thia-spiro-decene derivatives highlights the compound's relevance in understanding molecular dimensions and interactions within crystal environments, which can be crucial for the design of new materials or drugs (M. Parvez et al., 1997).
Biological Activities
Antihypertensive Activity : A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated for their antihypertensive properties, offering insights into the development of new therapeutic agents targeting hypertension (J. Caroon et al., 1981).
Antimicrobial Activity : The synthesis and evaluation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives have been reported, some of which exhibited interesting antimicrobial activities. This indicates the potential of such compounds in addressing microbial resistance (Parthiv K. Chaudhari, 2012).
Anticancer Activity : A novel naphthyridine derivative has shown promising anticancer activity in human malignant melanoma cell lines, inducing necroptosis at low concentrations and apoptosis at high concentrations, highlighting the therapeutic potential of structurally similar compounds (Q. Kong et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-methoxyphenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-16-5-2-4-15(14-16)18(22)20-9-7-19(8-10-20)21(11-12-26-19)28(23,24)17-6-3-13-27-17/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVKXNXLYSBSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)

![9-methoxy-2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2667073.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2667074.png)
![3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2667075.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile](/img/structure/B2667081.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667088.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2667089.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-propan-2-ylquinoline-4-carboxamide](/img/structure/B2667090.png)